1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .
Synthesis Analysis
Piperazines, including 1-Benzyl-4-(3-piperidinyl)piperazine, are often synthesized from the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is C16H27Cl2N3. Its InChI code is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .Chemical Reactions Analysis
Piperazines, including 1-Benzyl-4-(3-piperidinyl)piperazine, are often involved in reactions such as the Mannich base formation reaction, which is important for deriving piperidine-4-ones . They also participate in aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is a solid substance . Its molecular weight is 332.3 g/mol.Scientific Research Applications
Metabolism and Pharmacokinetics
Piperazine derivatives, including compounds structurally related to 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride, have shown extensive pre-systemic and systemic metabolism, demonstrating a variety of serotonin receptor-related effects. These effects are significant for the treatment of conditions such as depression, psychosis, or anxiety. The metabolites of such derivatives distribute extensively in tissues, indicating their potential for broad pharmacological applications (Caccia, 2007).
Antimicrobial Activity
Piperazine is a core structure in numerous drugs with diverse pharmacological activities. Recent studies highlight its significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This points towards its potential utility in developing safer and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are recognized for their therapeutic uses across various domains, such as antipsychotic, antihistamine, antianginal, and antidepressant applications. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules, suggesting a flexible framework for drug discovery (Rathi et al., 2016).
Novel Psychoactive Substance Research
Research into novel psychoactive substances includes piperazine derivatives due to their amphetamine-like effects. This area of study is critical for understanding the psychoactive and toxic properties of these compounds and developing legal frameworks to manage their use (Biliński et al., 2012).
Anxiolytic-like Activity
The anxiolytic-like properties of certain N-cycloalkyl-N-benzoylpiperazine derivatives, mediated by the opioid system, highlight the potential for developing new anxiolytic drugs. This suggests that structural analogs of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride could be explored for similar pharmacological effects (Strub et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-piperidin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIIMCEKKVASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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